molecular formula C14H21BrN2O2S B1465821 Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate CAS No. 1322325-70-1

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1465821
CAS No.: 1322325-70-1
M. Wt: 361.3 g/mol
InChI Key: IDPQEUJVETXNMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is first protected with a tert-butyl group to form tert-butyl piperazine-1-carboxylate.

    Bromothiophene Introduction: The bromothiophene moiety is introduced via a nucleophilic substitution reaction, where the bromine atom on the thiophene ring reacts with the piperazine derivative.

    Final Coupling: The final product is obtained by coupling the bromothiophene derivative with the protected piperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new materials and chemicals.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The bromothiophene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxylate
  • Tert-butyl 4-[(5-fluorothiophen-2-yl)methyl]piperazine-1-carboxylate
  • Tert-butyl 4-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This allows for greater versatility in synthetic applications and potential biological activity.

Biological Activity

Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H21BrN2O2C_{14}H_{21}BrN_2O_2 and features a piperazine ring substituted with a tert-butyl group and a bromothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, potentially influencing metabolic pathways.
  • Receptor Binding : Its structural components suggest that it could bind to specific receptors, modulating their activity.
  • Sulfhydryl Group Interaction : The bromothiophene moiety may interact with sulfhydryl groups in proteins, influencing their functions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Neuroprotective Effects

Research has suggested that piperazine derivatives can exhibit neuroprotective effects, particularly against neurodegenerative diseases. The ability to inhibit amyloid-beta aggregation has been noted, which is crucial in Alzheimer's disease pathology.

In Vitro Studies

  • Cell Viability Assays : In studies assessing cell viability in the presence of amyloid-beta peptides, compounds structurally related to this compound demonstrated significant protective effects on neuronal cells.
  • Enzyme Inhibition : Compounds similar to this piperazine derivative have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function.

In Vivo Studies

Animal models have been utilized to assess the efficacy of piperazine derivatives in reducing symptoms associated with neurodegenerative diseases. These studies often measure behavioral outcomes alongside biochemical markers of neuroinflammation and oxidative stress.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundPotential anticancer and neuroprotective effectsEnzyme inhibition, receptor modulation
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateAnticancer propertiesSimilar mechanisms due to structural similarity
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylateAntimicrobial activityDifferent electronic properties affecting reactivity

Properties

IUPAC Name

tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQEUJVETXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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